1-((1R,3s)-adamantan-1-yl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
CAS No.: 1448131-36-9
Cat. No.: VC7669412
Molecular Formula: C20H28N2O2S
Molecular Weight: 360.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448131-36-9 |
|---|---|
| Molecular Formula | C20H28N2O2S |
| Molecular Weight | 360.52 |
| IUPAC Name | 1-(1-adamantyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
| Standard InChI | InChI=1S/C20H28N2O2S/c1-25-17-4-2-16(3-5-17)18(23)12-21-19(24)22-20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15,18,23H,6-12H2,1H3,(H2,21,22,24) |
| Standard InChI Key | YBDULPPTGKTGOZ-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O |
Introduction
Molecular Architecture and Stereochemical Considerations
The compound’s structure combines two pharmacophoric elements: a 1R,3s-adamantane moiety and a 2-hydroxy-2-(4-(methylthio)phenyl)ethyl group linked via a urea bridge. Adamantane’s bicyclic framework confers exceptional metabolic stability and lipophilicity, while the ethyl side chain introduces polar and sulfur-based functionalities critical for target engagement .
Stereochemical Configuration
The (1R,3s) designation specifies the adamantane substituent’s spatial orientation, which influences binding to chiral biological targets. Computational modeling of analogous adamantane-urea derivatives suggests that this configuration optimizes van der Waals interactions within hydrophobic enzyme pockets . The geminal di-substitution on the ethyl group (hydroxyl and 4-(methylthio)phenyl) creates a stereogenic center, though synthetic routes to control this stereochemistry remain unexplored in published literature .
Molecular Formula and Physicochemical Properties
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Molecular Formula:
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Molecular Weight: 358.5 g/mol (calculated)
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Key Functional Groups:
Comparative analysis with structurally related adamantane-ureas (e.g., 1-adamantan-1-yl-3-(2-hydroxyethyl)urea, MW 238.33 g/mol ) highlights the significant mass contribution of the 4-(methylthio)phenyl group.
Synthetic Strategies and Reaction Optimization
While no direct synthesis of this compound is documented, analogous adamantane-ureas provide actionable blueprints.
Retrosynthetic Analysis
The target molecule can be dissected into:
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1R,3s-Adamantan-1-yl isocyanate: A chiral building block requiring enantioselective synthesis or resolution.
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2-Amino-1-(4-(methylthio)phenyl)ethanol: A novel amine precursor.
Step 1: Synthesis of 2-Amino-1-(4-(methylthio)phenyl)ethanol
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Route A: Reduction of 4-(methylthio)acetophenone to 1-(4-(methylthio)phenyl)ethanol via sodium borohydride, followed by hydroxyl-to-amine conversion using the Curtius rearrangement or Mitsunobu reaction .
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Route B: Henry reaction between 4-(methylthio)benzaldehyde and nitromethane, yielding a nitro alcohol intermediate, which is subsequently reduced to the amine .
Step 2: Urea Formation
Reaction of 1R,3s-adamantan-1-yl isocyanate with the synthesized amine in anhydrous dichloromethane at 0–25°C for 24–48 hours . The crude product is purified via recrystallization (ethanol/water) or silica gel chromatography.
Critical Parameters:
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Solvent Choice: Dichloromethane minimizes side reactions (e.g., hydrolysis of isocyanate).
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Stoichiometry: 1:1 molar ratio to prevent di-substitution.
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Yield Optimization: Reported yields for analogous ureas range from 85–98% .
Pharmacological Profiling and Target Hypotheses
Adamantane-ureas exhibit diverse bioactivities, suggesting potential applications for this compound:
Enzyme Inhibition
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Carbonic Anhydrase IX (CA-IX): Bulky adamantane groups inhibit hypoxia-associated isoforms via hydrophobic pocket occlusion . The methylthio group may enhance membrane permeability, targeting tumor microenvironments.
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Bacterial Dihydrofolate Reductase (DHFR): Urea derivatives demonstrate competitive inhibition by mimicking pterin binding .
Antiviral Activity
Adamantane’s historical role in influenza M2 proton channel inhibition raises questions about this compound’s efficacy against enveloped viruses. The hydroxyl group could improve solubility, addressing limitations of earlier adamantane drugs.
Physicochemical and Spectroscopic Predictions
Solubility and LogP
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Calculated LogP: ~3.2 (using fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: <1 mg/mL due to adamantane’s hydrophobicity, necessitating prodrug strategies for oral delivery .
Spectroscopic Signatures
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